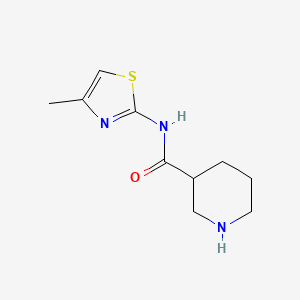
N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide
Übersicht
Beschreibung
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various pharmaceutical applications due to their wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
Thiazoles can be synthesized through several methods. One common method is the Hantzsch synthesis, which involves a reaction between a substituted thiourea with α-halo ketones .Molecular Structure Analysis
The molecular structure of thiazoles involves a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions due to their versatile structure. They can be used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
Thiazoles are typically light-yellow liquids with an odor similar to pyridine . Their physical and chemical properties can vary depending on the specific compound and its functional groups.Wirkmechanismus
N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide exerts its pharmacological effects by inhibiting specific enzymes involved in various biochemical pathways. The exact mechanism of action of this compound varies depending on the specific enzyme targeted. For example, this compound inhibits the enzyme CDK4/6, which is involved in the cell cycle regulation, by preventing the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest. In contrast, this compound inhibits the enzyme GSK3β, which is involved in the formation of amyloid plaques and neurofibrillary tangles, by preventing the phosphorylation of tau protein, leading to the inhibition of neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the specific enzyme targeted. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK4/6. In contrast, this compound has been shown to inhibit neurodegeneration by inhibiting GSK3β. This compound has also been shown to modulate the immune response by inhibiting specific enzymes involved in the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has several advantages for lab experiments, including its small molecular weight, high potency, and selectivity for specific enzymes. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide. One potential direction is the development of more potent and selective inhibitors of specific enzymes targeted by this compound. Another potential direction is the investigation of the therapeutic potential of this compound in other diseases, such as autoimmune diseases and infectious diseases. Additionally, the development of new delivery methods for this compound, such as nanoparticles and liposomes, may improve its bioavailability and reduce its potential toxicity.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has been extensively studied in various scientific research fields, including oncology, neurology, and immunology. In oncology, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in the cell cycle and apoptosis. In neurology, this compound has been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, by targeting specific enzymes involved in the formation of amyloid plaques and neurofibrillary tangles. In immunology, this compound has been shown to modulate the immune response by targeting specific enzymes involved in the production of cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-6-15-10(12-7)13-9(14)8-3-2-4-11-5-8/h6,8,11H,2-5H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPBFOISCFZWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



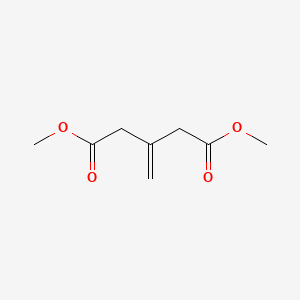
![N-{4-[(allylamino)sulfonyl]phenyl}acetamide](/img/structure/B3373754.png)
![2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B3373759.png)
![Tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3373770.png)

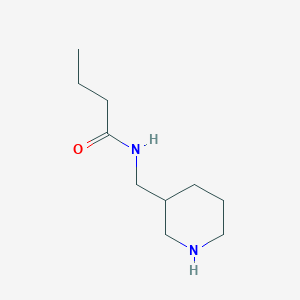
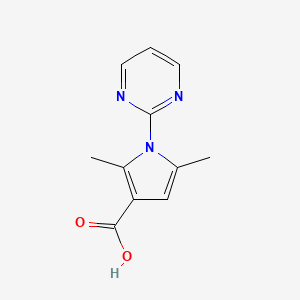

![2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3373799.png)


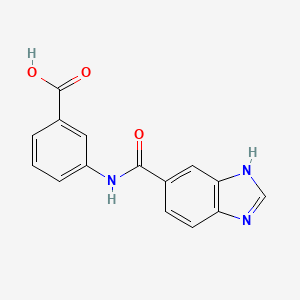

![Methyl 2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetate](/img/structure/B3373839.png)